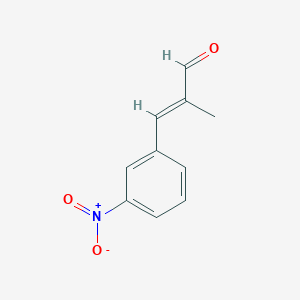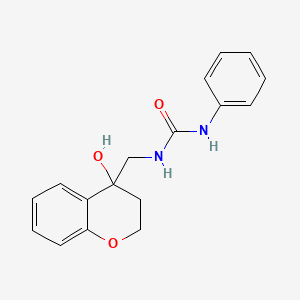
1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea, also known as HCMU, is a synthetic compound that has been widely studied for its potential applications in scientific research. HCMU has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In
科学的研究の応用
Medicinal Chemistry and Drug Development
1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea (referred to as N-4HCS) exhibits promising pharmacological potential. Researchers have identified it as a potent inhibitor of male gamete formation in the malaria parasite life cycle. Specifically, it blocks the transmission of the parasite to mosquitoes with nanomolar activity . Further exploration of its interactions with biological targets could lead to novel drug candidates.
Photopharmacology
The compound’s photoresponsive properties make it valuable in photopharmacology. Researchers have investigated arylazobenzimidazoles (derivatives of N-4HCS) for their bidirectional photoswitching capabilities using visible light. These photoswitches allow optically-controlled investigations of pharmacological targets and find applications in materials science. Additionally, some derivatives enable reversible isomerization with cyan and red light, expanding the range of photocontrol .
Circularly Polarized Light-Emitting Diodes (CP LEDs)
Chiral materials, including N-4HCS, play a crucial role in generating circularly polarized electroluminescence in LEDs. Researchers explore various mechanisms—such as those involving organic small molecules, polymers, inorganic complexes, and hybrid halide perovskites—to achieve CP LEDs. Optimizing device architecture can enhance efficiency and dissymmetry factor for future CP LEDs .
Investigating Oxidative Stress Mechanisms
Researchers can explore N-4HCS’s impact on oxidative stress pathways. Understanding how it interacts with cellular components and influences oxidative stress responses may reveal novel therapeutic avenues.
作用機序
Target of Action
The primary target of the compound 1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .
Mode of Action
The compound interacts with its target, Pfs16, by stabilizing it in lysates from activated mature gametocytes . This interaction blocks male gamete formation in the malaria parasite life cycle and subsequently prevents the transmission of the parasite to the mosquito .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the malaria parasite, specifically blocking the formation of male gametes . This suggests that it may affect pathways related to gametogenesis and parasite transmission.
Result of Action
The action of this compound results in the inhibition of male gamete formation in the malaria parasite, thereby blocking the transmission of the parasite to the mosquito . This makes it a potential candidate for the development of transmission-blocking antimalarials .
特性
IUPAC Name |
1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(19-13-6-2-1-3-7-13)18-12-17(21)10-11-22-15-9-5-4-8-14(15)17/h1-9,21H,10-12H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYYZQVLCKHWPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Hydroxychroman-4-yl)methyl)-3-phenylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


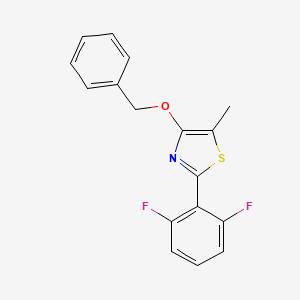
![N-(3-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2466845.png)
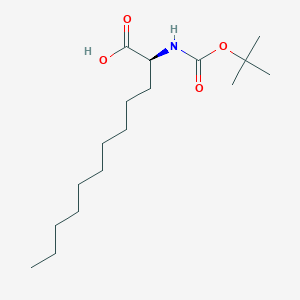

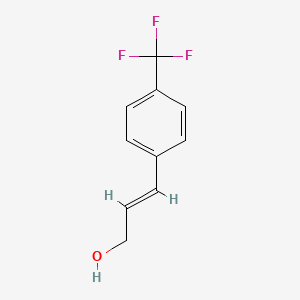

![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2466851.png)

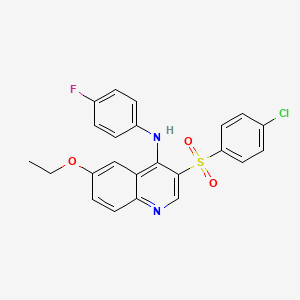
![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2466854.png)

![N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]but-2-ynamide](/img/structure/B2466861.png)
